molecular formula C24H28N2O2 B4672738 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B4672738
M. Wt: 376.5 g/mol
InChI Key: NRAOBAASZOJLFB-UHFFFAOYSA-N
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Description

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a chromen-2-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling with Chromen-2-one: The piperazine derivative is then coupled with 5,7-dimethyl-2H-chromen-2-one using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine ring or chromen-2-one core are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with various biological targets such as receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Biology: The compound is used in studies related to cell signaling pathways, gene expression, and protein interactions.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) or ion channels. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
  • 4-(4-Methyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
  • 4-(4-Benzhydryl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one

Uniqueness

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the piperazine ring and the chromen-2-one core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-16-12-18(3)24-20(14-23(27)28-22(24)13-16)15-25-8-10-26(11-9-25)21-7-5-6-17(2)19(21)4/h5-7,12-14H,8-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOBAASZOJLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=CC(=C34)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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